2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
Description
2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride is a piperidine derivative featuring a dichlorinated naphthyloxyethyl substituent. The naphthyl group introduces significant steric bulk and lipophilicity, while the chlorine atoms enhance electron-withdrawing properties. This compound is structurally analogous to other phenoxyethyl-piperidine hydrochlorides but distinguishes itself through its fused aromatic system and substitution pattern.
Properties
IUPAC Name |
2-[2-(2,4-dichloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO.ClH/c18-15-11-16(19)17(14-7-2-1-6-13(14)15)21-10-8-12-5-3-4-9-20-12;/h1-2,6-7,11-12,20H,3-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTCEOXTYAYYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Ethylene Chlorohydrin and Thionyl Chloride (Most Common Method)
This method, derived from patent literature, involves a two-step process:
Step 1: Preparation of 2-hydroxyethyl piperidine
Piperidine reacts with ethylene chlorohydrin in the presence of a base (e.g., sodium hydroxide) in an inert solvent such as toluene at reflux (~70°C). This yields 2-hydroxyethyl piperidine after distillation and purification.Step 2: Chlorination with Thionyl Chloride
The purified 2-hydroxyethyl piperidine is then reacted with thionyl chloride at 70–85°C in an inert aromatic solvent. This converts the hydroxyl group into a chloroethyl group, forming 2-chloroethyl piperidine hydrochloride upon work-up and isolation.
Piperidine + Ethylene chlorohydrin → 2-hydroxyethyl piperidine
2-hydroxyethyl piperidine + Thionyl chloride → 2-chloroethyl piperidine hydrochloride
- High selectivity
- Relatively straightforward
- Suitable for scale-up
- Use of toxic reagents (thionyl chloride)
- Requires careful control of temperature and reaction conditions
Etherification of 2,4-Dichloro-1-naphthol with Ethylene Oxide
An alternative route involves direct etherification:
- Step 1: Activation of 2,4-dichloro-1-naphthol with a base (e.g., potassium carbonate) in a polar aprotic solvent (DMF or DMSO).
- Step 2: Reaction with ethylene oxide under controlled temperature (~50–70°C). This forms the 2-{2-[(2,4-dichloro-1-naphthyl)oxy]-ethyl} alcohol intermediate.
Subsequently, this intermediate reacts with piperidine in the presence of hydrochloric acid to form the hydrochloride salt.
2,4-Dichloro-1-naphthol + Ethylene oxide → Ether intermediate
Ether intermediate + Piperidine + HCl → Final hydrochloride salt
- Fewer steps
- Avoids chlorinating agents
- Ethylene oxide handling safety concerns
- Requires precise control to prevent over-alkylation
Direct Nucleophilic Substitution on Chlorinated Naphthalene
A more advanced method involves nucleophilic aromatic substitution:
- Activation of 2,4-dichloro-1-naphthalene with suitable nucleophiles
- Coupling with piperidine derivatives under high-temperature conditions
This route is less common due to lower yields and harsher conditions but can be optimized for specific applications.
Data Table: Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Pros | Cons |
|---|---|---|---|---|---|
| Ethylene chlorohydrin + Thionyl chloride | Piperidine, ethylene chlorohydrin, thionyl chloride | 70–85°C, inert solvent | 70–85 | High yield, scalable | Toxic reagents, handling hazards |
| Etherification with Ethylene oxide | 2,4-Dichloro-1-naphthol, alkali, ethylene oxide | 50–70°C, polar aprotic solvent | 60–75 | Fewer steps, safer reagents | Ethylene oxide safety concerns |
| Nucleophilic aromatic substitution | Chlorinated naphthalene, piperidine derivatives | High temperature (>150°C) | 40–60 | Specific modifications possible | Harsh conditions, lower yields |
Research Findings and Optimization Strategies
- Reaction temperature control is critical to maximize yield and minimize side reactions, especially during chlorination with thionyl chloride.
- Choice of solvent impacts reaction rate and purity; aromatic hydrocarbons like toluene are preferred for chlorination steps.
- Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity products, especially for pharmacological applications.
- Safety protocols must be strictly followed due to the use of hazardous reagents like thionyl chloride and ethylene oxide.
Notes and Recommendations
- Industrial scale-up favors the thionyl chloride route due to its robustness and high yield.
- Environmental considerations suggest minimizing the use of chlorinated solvents and reagents, favoring etherification with ethylene oxide when feasible.
- Further research into alternative green reagents and catalysts could improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloro groups to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Less chlorinated derivatives
Substitution: Amino or thio-substituted naphthyl derivatives
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperidine structures can exhibit antidepressant effects. Studies have shown that derivatives similar to 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing mood disorders .
Antimicrobial Properties
The compound's efficacy against various microbial strains has been documented. For instance, studies on piperidine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections caused by resistant strains .
Anti-inflammatory Effects
Piperidine compounds have been explored for their anti-inflammatory properties. The hydrochloride form of this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting applications in conditions like arthritis or other inflammatory diseases .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the antidepressant-like effects of various piperidine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors when administered at specific dosages .
Case Study 2: Antimicrobial Activity
In vitro tests conducted on this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus and other pathogens. The study highlighted how modifications to the piperidine structure could enhance antimicrobial potency, leading to new formulations for treating resistant infections .
Mechanism of Action
The mechanism of action of 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related piperidine derivatives:
| Compound Name | Substituent Features | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2,4-Dichloro-1-naphthyloxyethyl | C₁₇H₁₈Cl₂NO·HCl | ~366.7* | High lipophilicity; bulky aromatic system |
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl | Dichloro-dimethylphenoxyethyl | C₁₅H₂₀Cl₂NO·HCl | ~326.7 | Electron-withdrawing Cl and CH₃ groups |
| 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl | Bromo-nitrophenoxyethyl | C₁₃H₁₆BrN₂O₃·HCl | ~394.7 | Strong electron-withdrawing (Br, NO₂) |
| 2-[2-(Propan-2-yloxy)ethyl]piperidine HCl | Isopropoxyethyl | C₁₀H₂₂ClNO | 207.7 | Small, electron-donating substituent |
| 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine HCl | Allyloxyethyl | C₁₁H₂₂ClNO | 219.7 | Reactive allyl group; potential for oxidation |
*Estimated based on structural analogs.
Key Observations :
- Aromatic Systems: The target compound’s naphthyl group (vs.
- Substituent Effects : Chlorine atoms (electron-withdrawing) in the target compound may improve binding to hydrophobic pockets in biological targets compared to bromo/nitro groups (stronger electron-withdrawing) in CAS 1219967-96-0 .
- Functional Group Reactivity : Allyloxy (CAS 1219980-82-1) and isopropoxy (CAS MFCD13560728) groups introduce distinct chemical reactivities, such as susceptibility to oxidation or metabolic cleavage, which are absent in the dichloro-naphthyl system .
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperidine hydrochlorides generally exhibit improved water solubility due to salt formation. However, the target compound’s naphthyl group likely reduces solubility compared to analogs like 2-[2-(propan-2-yloxy)ethyl]piperidine HCl .
- Metabolic Stability : Chlorinated aromatic systems (e.g., target compound) may resist oxidative metabolism better than allyloxy or nitro-containing analogs .
Biological Activity
2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure
The chemical formula of this compound is C₁₇H₂₁Cl₂NO. The compound features a piperidine ring substituted with a dichloronaphthyl ether moiety, which is believed to contribute to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its effects on ion channels, potential antitumor effects, and other therapeutic applications.
Ion Channel Inhibition
Research indicates that derivatives of piperidine compounds can exhibit inhibitory activity against T-type calcium channels. For example, studies on similar piperidine derivatives have demonstrated their efficacy in lowering blood pressure without causing reflex tachycardia, suggesting potential applications in treating hypertension .
Antitumor Activity
The antitumor potential of compounds related to this compound has been investigated. Certain piperidine derivatives have shown significant activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against colon carcinoma cells (HCT-15), indicating that the presence of specific substituents can enhance antitumor efficacy .
Case Studies
Case Study 1: Antihypertensive Effects
A study evaluated the antihypertensive effects of a series of piperidine derivatives in spontaneously hypertensive rats. The results indicated that specific structural modifications increased the inhibitory activity on calcium channels, leading to effective blood pressure reduction while minimizing side effects like tachycardia .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of naphthalene-containing piperidine derivatives. The results showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against various cancer cell lines. This suggests that the structural characteristics of this compound may similarly confer antitumor activity .
Research Findings and Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Ion Channel Inhibition | Significant inhibition of T-type calcium channels; potential for antihypertensive use. |
| Study B | Antitumor Activity | High cytotoxicity against HCT-15 cells; structural modifications enhance efficacy. |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DCM | |
| Temperature | 60–80°C (reflux) | |
| Catalyst | NaOH or NaH | |
| Purification Method | Column chromatography |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, focusing on piperidine ring protons (δ 1.4–3.0 ppm) and naphthyl aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
- HPLC : Assesses purity (>98% for pharmacological studies) .
- X-ray crystallography : Resolves stereochemistry in solid-state forms .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to quantify affinity for targets like GPCRs or ion channels .
- Enzyme inhibition studies : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .
- Computational docking : Map interactions using software like AutoDock Vina to predict binding modes .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight containers away from oxidizers .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Note : Contradictory storage recommendations exist (e.g., 2–8°C vs. room temperature); cross-reference batch-specific SDS .
Advanced: How can stability studies be designed to assess degradation under varying conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .
- Analytical monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ether linkage) .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for temperature-dependent decay .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4) .
- Validate purity : Ensure >98% purity via HPLC to exclude impurity-driven artifacts .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Basic: What solvent systems are optimal for solubility and formulation?
Methodological Answer:
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | <0.1 | |
| Methanol | ~15 | |
| DMSO | >50 |
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing : Administer 10–50 mg/kg (IP/IV) in rodent models .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose .
- Bioanalysis : Quantify via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .
Advanced: What computational approaches predict structure-activity relationships (SAR)?
Methodological Answer:
- QSAR modeling : Use MOE or Schrödinger to correlate substituents (e.g., Cl position on naphthyl) with bioactivity .
- Molecular dynamics : Simulate binding persistence in lipid bilayers for CNS-targeting derivatives .
Advanced: How to address impurities during scale-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
- Crystallization control : Use anti-solvent addition (e.g., hexane) to suppress byproduct formation .
- Regulatory compliance : Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
